[2,3'-Biquinoline]-2'-carboxylic acid
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Overview
Description
[2,3’-Biquinoline]-2’-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The unique structure of [2,3’-Biquinoline]-2’-carboxylic acid, which includes two quinoline units connected at the 2 and 3 positions with a carboxylic acid group at the 2’ position, makes it an interesting compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Biquinoline]-2’-carboxylic acid can be achieved through several methods. One notable method involves the Fe-catalyzed three-component reaction. This method uses 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction undergoes C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .
Industrial Production Methods
Industrial production methods for [2,3’-Biquinoline]-2’-carboxylic acid are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of environmentally friendly and efficient catalysts, such as iron, makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Biquinoline]-2’-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s quinoline units and carboxylic acid group make it reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize [2,3’-Biquinoline]-2’-carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
[2,3’-Biquinoline]-2’-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2,3’-Biquinoline]-2’-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic and photophysical properties. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another quinoline derivative with similar structural features but different functional groups.
3,3’-Biquinoline: A compound with quinoline units connected at the 3 positions.
2,2’-Biquinoline: A simpler derivative with quinoline units connected at the 2 positions.
Uniqueness
[2,3’-Biquinoline]-2’-carboxylic acid is unique due to its specific connectivity and the presence of a carboxylic acid group. This structure imparts distinct chemical reactivity and potential for forming coordination complexes, making it valuable for various scientific applications.
Properties
CAS No. |
62737-97-7 |
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Molecular Formula |
C19H12N2O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-quinolin-2-ylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H,(H,22,23) |
InChI Key |
PURYBNOGGMASJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C(=O)O |
Origin of Product |
United States |
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